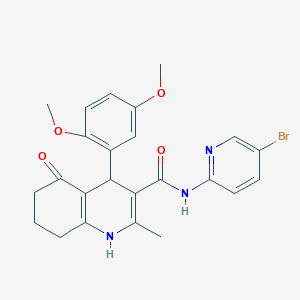![molecular formula C25H21N3OS2 B304295 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potential as a novel therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which limits its potential applications.
将来の方向性
There are several future directions for the study of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential as an imaging agent in the diagnosis of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with thionyl chloride to form 2-(10H-phenothiazin-10-yl)acetyl chloride. This intermediate is then reacted with 6-methyl-3,4-dihydro-2H-quinoline-2-thione and sodium cyanide to form the final product.
科学的研究の応用
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in various fields of research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an imaging agent in the diagnosis of cancer.
特性
製品名 |
6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
分子式 |
C25H21N3OS2 |
分子量 |
443.6 g/mol |
IUPAC名 |
6-methyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c1-16-10-11-19-17(12-16)13-18(14-26)25(27-19)30-15-24(29)28-20-6-2-4-8-22(20)31-23-9-5-3-7-21(23)28/h2-9,13,16H,10-12,15H2,1H3 |
InChIキー |
XPSXZBKURPIYAJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
正規SMILES |
CC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




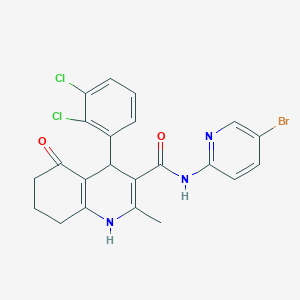
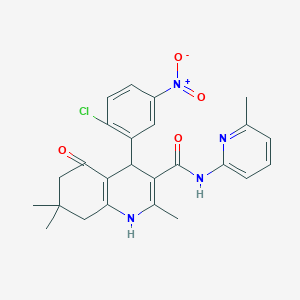

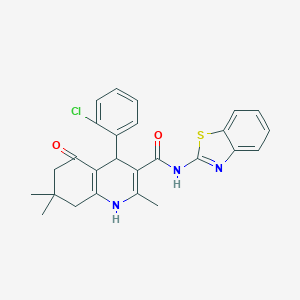
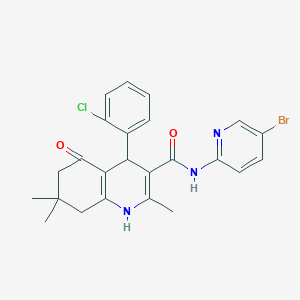
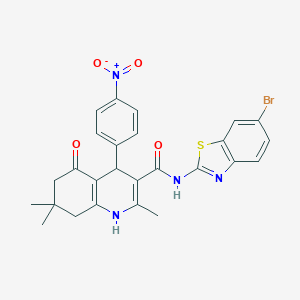
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)




